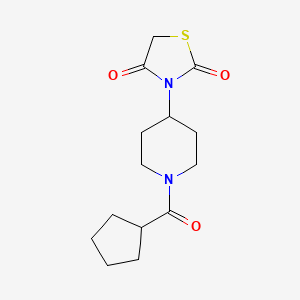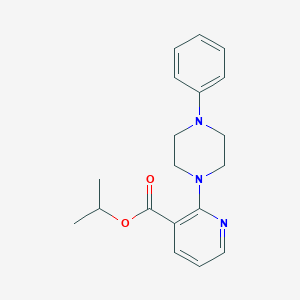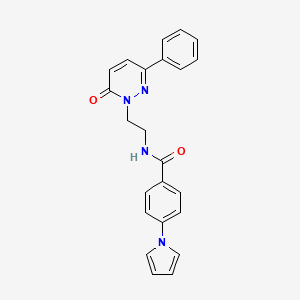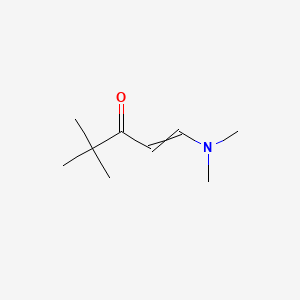![molecular formula C14H12F3NO3S B2807360 methyl N-(3-{[3-(trifluoromethyl)benzyl]oxy}-2-thienyl)carbamate CAS No. 339009-54-0](/img/structure/B2807360.png)
methyl N-(3-{[3-(trifluoromethyl)benzyl]oxy}-2-thienyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antitumor Activities
Research has shown that certain carbamate compounds possess significant antitumor properties. For instance, compounds similar in structure have demonstrated activity against various types of leukemia, melanoma, and lung carcinoma, highlighting the potential of these substances in cancer therapy. Their low toxicity at therapeutically active doses makes them candidates for clinical application (Atassi & Tagnon, 1975).
Polymer Stabilization
In the realm of materials science, carbamate derivatives have been used to enhance the stability of polyurethane against thermal degradation. By substituting the hydrogen atom in the carbamate group with alkyl groups, researchers have successfully prevented color development during the thermal degradation process, thus improving the material's stability under testing conditions (Beachell & Son, 1964).
Solar Cell Development
Another application involves the use of carbamate derivatives in the development of efficient ternary blend polymer solar cells. These compounds have been utilized as electron-cascade acceptor materials in polymer solar cells, significantly increasing the open circuit voltage and overall power conversion efficiency of the devices (Cheng, Li, & Zhan, 2014).
Synthesis and Reactivity Studies
Carbamate derivatives are also central to synthesis and reactivity studies in organic chemistry. For example, research on methyl(trifluoromethyl)oxaziridines, a family of organic oxidizing agents that include carbamate structures, has provided insights into their synthesis and oxygen transfer capabilities, offering potential applications in the synthesis of epoxides, sulfoxides, and aldehydes (Perrone, Rosato, Salomone, & Troisi, 2013).
Propiedades
IUPAC Name |
methyl N-[3-[[3-(trifluoromethyl)phenyl]methoxy]thiophen-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO3S/c1-20-13(19)18-12-11(5-6-22-12)21-8-9-3-2-4-10(7-9)14(15,16)17/h2-7H,8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZGNLPQNJMONY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=C(C=CS1)OCC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
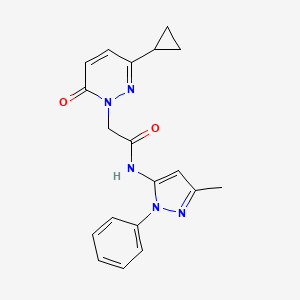
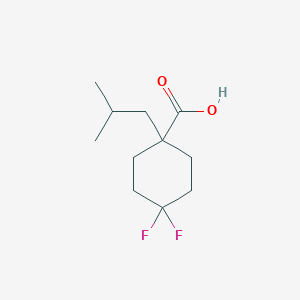
![Methyl 1-amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylate hydrochloride](/img/structure/B2807282.png)
![2-(5-Fluorobenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2807285.png)
![1-(3-methoxyphenyl)-4-(1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2807287.png)
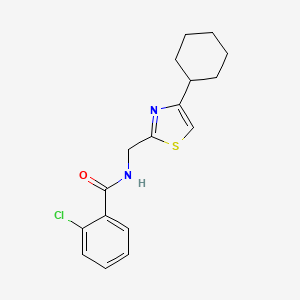
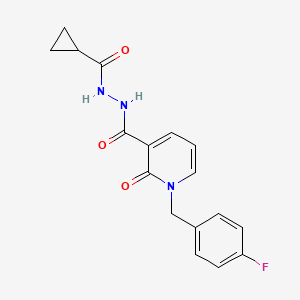
![4-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2807291.png)
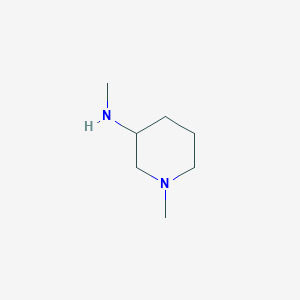
![N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2807294.png)
